GeXIVA[1,2]
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Overview
Description
AO-Conotoxin GeXIVA is a peptide toxin derived from the venom of the marine snail Conus generalis. It consists of 28 amino acid residues and features two disulfide bonds formed at Cys2–Cys9 and Cys20–Cys27 . This compound is a selective antagonist of the α9α10 nicotinic acetylcholine receptors, which are implicated in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AO-Conotoxin GeXIVA involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The disulfide bonds are formed through oxidative folding, which is a critical step to ensure the correct three-dimensional structure of the peptide .
Industrial Production Methods: Industrial production of AO-Conotoxin GeXIVA can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: AO-Conotoxin GeXIVA primarily undergoes oxidation and reduction reactions, particularly involving its disulfide bonds. These reactions are crucial for the formation and stabilization of its active conformation .
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in the presence of a buffer.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products of these reactions are the correctly folded peptide with intact disulfide bonds, which is essential for its biological activity .
Scientific Research Applications
AO-Conotoxin GeXIVA has several significant applications in scientific research:
Chemistry: Used as a tool to study the structure and function of nicotinic acetylcholine receptors.
Biology: Helps in understanding the role of α9α10 nicotinic acetylcholine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications, including as a nonaddictive analgesic and an anticancer agent. .
Mechanism of Action
AO-Conotoxin GeXIVA exerts its effects by selectively binding to and inhibiting the α9α10 nicotinic acetylcholine receptors. This inhibition disrupts the signaling pathways mediated by these receptors, leading to various physiological effects. For instance, in cancer cells, it induces apoptosis and inhibits proliferation by downregulating the AKT-mTOR, STAT3, and NF-κB signaling pathways .
Comparison with Similar Compounds
AO-Conotoxin GeXIVA is unique due to its high selectivity for the α9α10 nicotinic acetylcholine receptors. Similar compounds include:
Properties
Molecular Formula |
C139H227N55O41S4 |
---|---|
Molecular Weight |
3452.9 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19S,22S,25R)-25-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-10,22-bis(3-carbamimidamidopropyl)-16,19-bis(hydroxymethyl)-7-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-16-[(2S)-butan-2-yl]-19,22-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-7-methyl-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C139H227N55O41S4/c1-8-65(4)102-127(231)193-103(68(7)199)128(232)183-87(54-98(204)205)115(219)169-66(5)104(208)187-95(124(228)191-101(64(2)3)130(234)235)63-239-237-61-92(121(225)176-79(23-13-45-163-135(149)150)110(214)174-83(114(218)192-102)27-17-49-167-139(157)158)189-118(222)85(52-70-31-37-73(201)38-32-70)180-111(215)80(24-14-46-164-136(151)152)173-108(212)77(21-11-43-161-133(145)146)171-107(211)76(20-10-42-160-132(143)144)172-109(213)78(22-12-44-162-134(147)148)175-119(223)88(55-99(206)207)181-116(220)86(53-71-33-39-74(202)40-34-71)182-125(229)96-28-18-50-194(96)129(233)91(59-197)186-113(217)82(26-16-48-166-138(155)156)178-122(226)93-60-236-238-62-94(190-126(230)100(140)67(6)198)123(227)177-81(25-15-47-165-137(153)154)112(216)185-90(58-196)120(224)184-89(57-195)105(209)168-56-97(203)170-75(19-9-41-159-131(141)142)106(210)179-84(117(221)188-93)51-69-29-35-72(200)36-30-69/h29-40,64-68,75-96,100-103,195-202H,8-28,41-63,140H2,1-7H3,(H,168,209)(H,169,219)(H,170,203)(H,171,211)(H,172,213)(H,173,212)(H,174,214)(H,175,223)(H,176,225)(H,177,227)(H,178,226)(H,179,210)(H,180,215)(H,181,220)(H,182,229)(H,183,232)(H,184,224)(H,185,216)(H,186,217)(H,187,208)(H,188,221)(H,189,222)(H,190,230)(H,191,228)(H,192,218)(H,193,231)(H,204,205)(H,206,207)(H,234,235)(H4,141,142,159)(H4,143,144,160)(H4,145,146,161)(H4,147,148,162)(H4,149,150,163)(H4,151,152,164)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)/t65-,66-,67+,68+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,100-,101-,102-,103-/m0/s1 |
InChI Key |
DRTISZFZZALDJX-VLSRZGDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](C(C)C)C(=O)O)C)CC(=O)O)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)C(C(C)O)N)C(=O)NC(C(C)C)C(=O)O)C)CC(=O)O)C(C)O |
Origin of Product |
United States |
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